molecular formula C9H8ClF3N2O2S B2907028 4-Chlorobenzothiohydrazide 2,2,2-trifluoroacetate CAS No. 1956323-03-7

4-Chlorobenzothiohydrazide 2,2,2-trifluoroacetate

Cat. No.: B2907028
CAS No.: 1956323-03-7
M. Wt: 300.68
InChI Key: UQFAAIASXCYCJE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzothiohydrazide 2,2,2-trifluoroacetate typically involves the reaction of 4-chlorobenzothiohydrazide with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and catalysts to optimize the yield and purity of the compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and advanced purification techniques. The process is designed to be efficient and cost-effective while maintaining high standards of quality and safety .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzothiohydrazide 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Mechanism of Action

The mechanism of action of 4-Chlorobenzothiohydrazide 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The specific pathways involved depend on the context of its application, whether in chemical synthesis, biological research, or therapeutic development .

Comparison with Similar Compounds

Uniqueness: 4-Chlorobenzothiohydrazide 2,2,2-trifluoroacetate is unique due to the presence of both the chlorobenzothiohydrazide and trifluoroacetate moieties, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

4-chlorobenzenecarbothiohydrazide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2S.C2HF3O2/c8-6-3-1-5(2-4-6)7(11)10-9;3-2(4,5)1(6)7/h1-4H,9H2,(H,10,11);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFAAIASXCYCJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=S)NN)Cl.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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